molecular formula C9H7FO5 B1316521 2-(Carboxymethoxy)-5-fluorobenzoic acid CAS No. 60770-24-3

2-(Carboxymethoxy)-5-fluorobenzoic acid

Cat. No. B1316521
CAS RN: 60770-24-3
M. Wt: 214.15 g/mol
InChI Key: VVOKNKUXSAFIDE-UHFFFAOYSA-N
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Description

Carboxylic acids and their derivatives are a major class of organic compounds. They contain a carboxyl group (-COOH) or a modified version of this group. The “2-(Carboxymethoxy)-5-fluorobenzoic acid” is a carboxylic acid with additional functional groups attached to the carbon chain .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can involve various methods, including oxidation of primary alcohols or aldehydes, carbonation of Grignard reagents, or hydrolysis of nitriles, anhydrides, esters, or amides .


Molecular Structure Analysis

Carboxylic acids are planar around the carbonyl carbon and the carbon in the hydroxyl group. They exhibit a trigonal planar geometry around these atoms .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction, esterification, and reactions with bases to form salts .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than alcohols or aldehydes of similar molecular weight due to their ability to form dimeric structures via hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization of Polymers

2-(Carboxymethoxy)-5-fluorobenzoic acid is involved in the synthesis of specialized polymers. For instance, copolymerization techniques have been developed to produce carboxylated poly(ether sulfone)s. This process, however, is noted for partial decarboxylation during polymerization, highlighting the challenges and intricacies involved in incorporating carboxylic acid functionalities into polymer structures (Weisse, Keul, & Höcker, 2001).

Continuous-Flow Processes in Pharmaceutical Intermediates

The compound plays a role in the continuous-flow processes for the production of pharmaceutical intermediates. Research has shown efficient C–C bond formation methods that rapidly and effectively activate carboxylic acids for synthesis in continuous flow systems. This approach offers advantages such as reduced raw material consumption, higher yields, and improved safety compared to traditional batch processes (Guo, Yu, & Su, 2020).

Metal-Organic Frameworks (MOFs)

2-(Carboxymethoxy)-5-fluorobenzoic acid is utilized in the synthesis of rare-earth metal-organic frameworks (MOFs). These MOFs exhibit unique structures and potentially useful properties for applications such as catalysis, gas storage, and separation. The research also explores the role of fluorinated clusters within these MOFs, offering insights into the design and synthesis of novel MOF materials (Vizuet et al., 2021).

Coordination Polymers

The synthesis and study of coordination polymers using tricarboxylate ligands, including those derived from 2-(Carboxymethoxy)-5-fluorobenzoic acid, have led to the discovery of materials with interesting structures and luminescent properties. These polymers demonstrate potential for various applications, including as luminescent materials for optical devices (Wen et al., 2015).

Safety And Hazards

Like other chemicals, carboxylic acids should be handled with care. They can cause burns and eye damage, and some may be harmful if inhaled .

Future Directions

The future directions of research on a specific carboxylic acid would depend on its unique properties and potential applications. It could involve studying its reactivity, exploring its potential uses in synthesis, or investigating its biological activity .

properties

IUPAC Name

2-(carboxymethoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO5/c10-5-1-2-7(15-4-8(11)12)6(3-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOKNKUXSAFIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515169
Record name 2-(Carboxymethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Carboxymethoxy)-5-fluorobenzoic acid

CAS RN

60770-24-3
Record name 2-(Carboxymethoxy)-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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